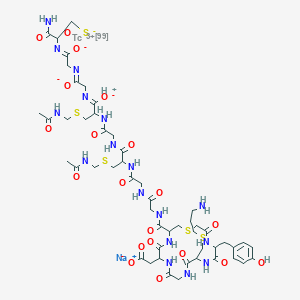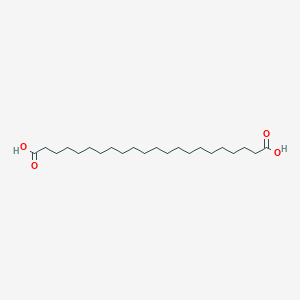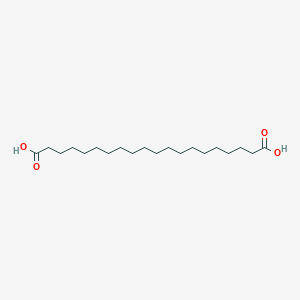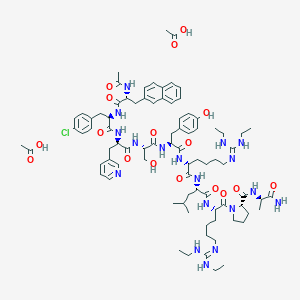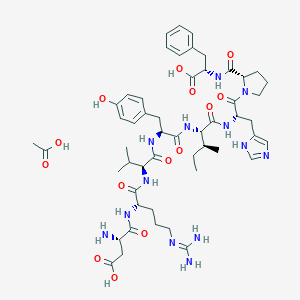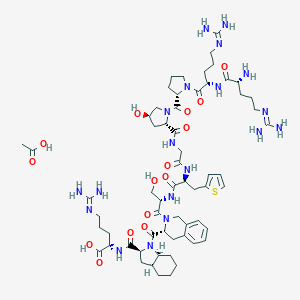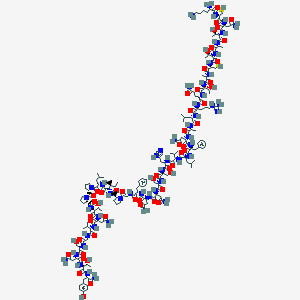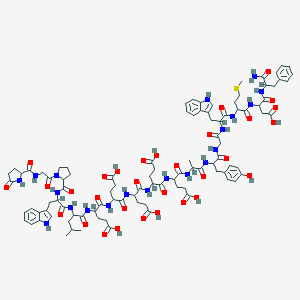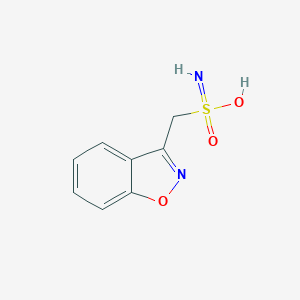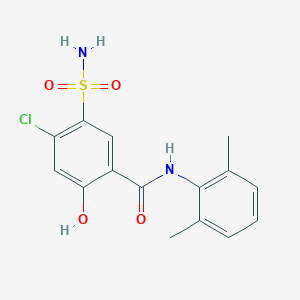
Teicoplanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Teicoplanin is a glycopeptide antibiotic produced by Actinoplanes teichomiceticus . It is effective against Gram-positive bacteria resistant to β-lactam antibiotics . Its mechanism of action is through inhibition of bacterial cell wall biosynthesis . It is used to treat severe bacterial infections .
Synthesis Analysis
This compound is produced by the actinobacterium Actinoplanes teichomyceticus . The biosynthesis of this compound involves a complex interplay of structural, regulatory, and resistance genes . Genetic and nutritional factors contribute to the regulation of this compound biosynthesis . Some of these factors have been successfully applied for improving this compound production .Molecular Structure Analysis
This compound’s main chemical structure is a heptapeptide with three monosaccharide residues: α-D-mannose, N-acetyl-β-D-glucosamine, and N-acyl-β-D-glucosamine . There are six major subtypes (A2-1 through A2-5, and A3-1) and four minor subtypes (from RS-1 to RS-4) of this compound .Chemical Reactions Analysis
Chemical reactions have been discovered that achieve site-selective alteration of this compound . Utilizing peptide-based additives that alter reaction selectivities, certain bromo-teicoplanins are accessible . These new compounds are also scaffolds for selective cross-coupling reactions, enabling further molecular diversification .Physical And Chemical Properties Analysis
This compound has a molecular formula of C78H77Cl2N8O33R and a molecular weight of 1709.39 . It is sparingly soluble in water .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity and Clinical Efficacy
Teicoplanin is a glycopeptide antibiotic recognized for its antibacterial activity, particularly against Gram-positive bacteria such as staphylococci, streptococci, enterococci, and many anaerobic Gram-positive bacteria. Clinical applications include the treatment of a wide array of Gram-positive infections like septicaemia, endocarditis, and infections of skin, soft tissue, and venous catheters. Notably, it's effective against methicillin-resistant and -susceptible staphylococci. The drug's long half-life facilitates convenient once-daily administration, intramuscularly or intravenously, making it a preferred choice in many clinical scenarios (Campoli-Richards et al., 1990).
Antiviral Activity and COVID-19 Treatment
Beyond its antibacterial properties, this compound has exhibited effectiveness against RNA viruses, including SARS-CoV2, in vitro. This dual action, both as an antibacterial and antiviral agent, positions this compound as a potential therapeutic option in the treatment of COVID-19 patients. It halts the replication of the virus and concurrently prevents the development of Gram-positive bacterial co-infections (Vimberg, 2021).
Comparative Efficacy with Vancomycin
Comparative studies between this compound and another glycopeptide, Vancomycin, indicate that this compound is not inferior in terms of efficacy and offers a lower adverse event rate than Vancomycin. These findings make this compound a compelling alternative, especially given its easier administration protocol and lower incidence of nephrotoxicity and red man syndrome (Svetitsky et al., 2009).
Pediatric and Neonatal Applications
This compound's use extends to the pediatric population. It's effective and well-tolerated in treating Gram-positive infections in children, with dosing regimens adapted for pediatric use ensuring effective serum concentrations. The drug's safety and efficacy in neonates have been similarly endorsed, with a high rate of clinical and bacteriological response observed (Bassetti & Cruciani, 1990).
Role in Non-inpatient Settings
This compound's favorable pharmacokinetic profile, including a long half-life and a low incidence of adverse effects, makes it suitable for non-inpatient settings such as home or outpatient clinics. Its use in managing chronic infections like osteomyelitis and endocarditis, as well as certain acute infections, in these settings highlights its versatility and cost-effectiveness (Nathwani, 1998).
Wirkmechanismus
Target of Action
Teicoplanin, a glycopeptide antibiotic, primarily targets the bacterial cell wall . It specifically binds to the D-Ala-D-Ala terminus of lipid II, a critical component in the last (extracellular) step of peptidoglycan biosynthesis .
Mode of Action
This compound inhibits peptidoglycan polymerization, a crucial process in bacterial cell wall synthesis . By binding to the D-Ala-D-Ala terminus of lipid II, it prevents the cross-linking of peptidoglycan chains, thereby inhibiting bacterial cell wall synthesis . This interaction disrupts the structural integrity of the bacterial cell wall, leading to cell death .
Biochemical Pathways
The biochemical pathway affected by this compound is the peptidoglycan biosynthesis pathway . Peptidoglycan is a major component of the bacterial cell wall and provides structural strength. By inhibiting its synthesis, this compound disrupts the cell wall structure, leading to bacterial cell death .
Pharmacokinetics
This compound exhibits a triexponential decay in its pharmacokinetics, with half-lives of 0.4 to 1 hour, 4.7 to 15.4 hours, and 83 to 168 hours . The volume of distribution at steady state is 0.9 to 1.6 L/kg . It is predominantly bound to plasma proteins (90% to 95%) and is eliminated predominantly by the kidneys . Only 2 to 3% of an intravenously administered dose is metabolized .
Result of Action
The primary result of this compound’s action is the death of the bacterial cell . By inhibiting peptidoglycan synthesis, this compound disrupts the bacterial cell wall, leading to cell lysis and death . This makes it effective in treating various infections caused by gram-positive bacteria .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the absorption rate and clearance of this compound can be affected by the patient’s renal function . Furthermore, the effectiveness of this compound can be influenced by the bacterial strain and its resistance mechanisms .
Safety and Hazards
Teicoplanin can cause hypersensitivity reactions including rash, bronchospasm, and fever, which require discontinuation of the drug . Blood dyscrasias, renal and hepatic impairment can occur rarely . Adverse effects are more likely to occur with the higher dosing schedule and with prolonged therapy .
Zukünftige Richtungen
Due to its efficiency and low cytotoxicity, teicoplanin has been used for patients with complications, including pediatric and immunocompromised patients . Its action against RNA viruses, including SARS-CoV2, has been proven in vitro . Therefore, this compound could become a drug of choice in the treatment of COVID-19 patients .
Eigenschaften
IUPAC Name |
(1S,2R,19R,22S,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/t48-,57-,58-,59-,62+,63-,64+,65-,66-,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,77-,86+,87+,88+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNLLBUOHPVGFT-VPMXZCLFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H97Cl2N9O33 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1879.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

